Allyloxycarbonyl-L-serine methyl ester
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Overview
Description
Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . It has a molecular formula of C8H13NO5 and a molecular weight of 203.19 .
Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, leading to considerably lower boiling points than their isomeric carboxylic acids counterparts . The specific physical and chemical properties of Allyloxycarbonyl-L-serine methyl ester are not provided in the search results.Scientific Research Applications
Bioefficacy in Pest Control
The compound has been isolated from entomopathogenic actinobacteria Actinokineospora fastidiosa and has shown significant bioefficacy against agricultural insect pests and human vector mosquitoes . It has demonstrated high antifeedant activity on Spodoptera litura (80.80%) and Helicoverpa armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
Mosquito Larvicidal Effect
The compound has shown a strong larvicidal effect on mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . The percentage mortality was 96.66, 83.24, 64.52, 50.00, and 40.00% against Ae. aegypti; 100.00, 86.22, 73.81, 65.37, and 56.24% against An. stephensi; 100.00, 90.00, 76.24, 68.75, and 56.23% against Cx. quinquefasciatus .
Antioxidant Activities
The compound has also been associated with antioxidant activities . This could potentially open up avenues for its use in the development of antioxidant supplements or drugs.
Proteomics Research
Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, function, and interactions.
Amino Acid Modification
The compound can be used for the modification of amino acids . The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester . This compound could be used in such protection schemes, facilitating the synthesis of complex peptides and proteins.
Development of Bioactive Compounds
The compound could be used in the development of bioactive compounds . Bioactive compounds have actions in the body and can be used to improve health, for example, as part of a medicine or drug.
Mechanism of Action
Target of Action
Allyloxycarbonyl-L-serine methyl ester is a specialty product used in proteomics research . .
Mode of Action
It is known that serine carboxypeptidase-like acyltransferases (scpl-ats) play a vital role in the diversification of plant metabolites
Biochemical Pathways
The compound may be involved in the serine metabolism pathway, which is essential for various cellular functions such as proliferation and biosynthesis of important anabolic precursors . .
Result of Action
properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(prop-2-enoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLNJORYQFACC-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427290 |
Source
|
Record name | Allyloxycarbonyl-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxycarbonyl-L-serine methyl ester | |
CAS RN |
136194-92-8 |
Source
|
Record name | Allyloxycarbonyl-L-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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